molecular formula C4H4FeO4 B157808 Ferrous succinate CAS No. 10030-90-7

Ferrous succinate

カタログ番号: B157808
CAS番号: 10030-90-7
分子量: 171.92 g/mol
InChIキー: MDXRFOWKIZPNTA-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

コハク酸第一鉄は、コハク酸鉄としても知られており、化学式C₄H₄FeO₄の化学化合物です。これは一般的に、鉄欠乏性貧血の治療および予防のための鉄サプリメントとして使用されます。 この化合物は、高い鉄含有量と生体利用能を特徴としており、鉄欠乏に関連する状態の有効な治療法となっています .

2. 製法

合成経路および反応条件: コハク酸第一鉄は、ヘキサ水和コハク酸ナトリウムと七水和硫酸鉄を原料として合成できます。この反応は、これらの化合物を脱イオン水に溶解し、その後、第一鉄の第二鉄への酸化を防ぐために抗酸化剤を加えることから始まります。 次に、混合物を加熱して撹拌し、反応を促進します .

工業生産方法: 工業的な設定では、コハク酸第一鉄の調製は、同様のステップをより大規模に行います。このプロセスには、原料を混合して制御された条件下で加熱する反応器の使用が含まれます。 抗酸化剤の添加は、反応中の第一鉄の安定性を維持するために不可欠です .

準備方法

Synthetic Routes and Reaction Conditions: Ferrous succinate can be synthesized using sodium succinate hexahydrate and iron sulfate heptahydrate as raw materials. The reaction involves dissolving these compounds in deionized water, followed by the addition of an anti-oxidant to prevent the oxidation of ferrous iron to ferric iron. The mixture is then heated and stirred to facilitate the reaction .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes the use of reactors where the raw materials are mixed and heated under controlled conditions. The addition of anti-oxidants is crucial to maintain the stability of ferrous iron during the reaction .

化学反応の分析

反応の種類: コハク酸第一鉄は、次のようなさまざまな化学反応を起こします。

    酸化: コハク酸第一鉄は、酸化剤の存在下でコハク酸第二鉄に酸化される可能性があります。

    還元: 還元剤を使用して、コハク酸第二鉄からコハク酸第一鉄に還元することができます。

    置換: 配位化学反応では、コハク酸配位子は他の配位子と置換される可能性があります。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

    還元: 水素化ホウ素ナトリウムやアスコルビン酸などの還元剤が使用されます。

    置換: エチレンジアミン四酢酸 (EDTA) などの配位子を使用して置換反応を行うことができます。

主な生成物:

4. 科学研究の応用

コハク酸第一鉄は、科学研究で幅広い用途があります。

科学的研究の応用

Iron Deficiency Anemia Treatment

One of the primary applications of ferrous succinate is in the treatment of iron deficiency anemia (IDA). IDA affects a significant portion of the population, particularly women and children. This compound has been shown to effectively increase ferritin levels and transferrin saturation in patients with IDA.

Case Study: Efficacy in Heart Failure Patients

A pilot study involving patients with heart failure (HF) demonstrated that oral this compound significantly increased iron uptake, nearly doubling ferritin levels after three months of treatment. The study included 16 patients and showed a notable increase in transferrin saturation (TSAT) as well, challenging previous beliefs that oral iron could not effectively improve iron levels in this population .

Table 1: Laboratory Results from Heart Failure Study

Time PointFerritin Level (ng/ml)TSAT (%)
BaselineXY
6 WeeksAB
3 MonthsCD

Bioavailability and Pharmacokinetics

Research has indicated that this compound has a favorable bioavailability profile compared to other iron supplements. A comparative study assessed the pharmacokinetics of this compound formulations, revealing that both test and reference formulations met bioequivalence criteria established by regulatory authorities .

Table 2: Pharmacokinetic Parameters

ParameterTest Formulation (this compound)Reference Formulation
C(max) (μg/L)29813028
AUC(0-last) (μg/L/h)4846048390
T(max) (hours)4.33.7

Sustained-Release Formulations

To enhance patient compliance and minimize gastrointestinal side effects, sustained-release formulations of this compound have been developed. These formulations aim to reduce irritant reactions in the gastrointestinal tract while maintaining effective iron absorption .

Case Study: Sustained-Release Preparation

A study on sustained-release preparations demonstrated improved tolerability and consistent release profiles, making them suitable for industrial production and clinical use.

Role in Pregnancy

This compound is also utilized during pregnancy to prevent and treat anemia, which can adversely affect both maternal health and fetal development. Its efficacy in increasing hemoglobin levels makes it a preferred choice among healthcare providers .

Comparative Efficacy Against Other Iron Supplements

In comparative studies, this compound has been shown to perform better than other forms such as ferrous sulfate or fumarate regarding absorption rates and side effects .

Table 3: Comparison of Iron Supplements

SupplementEfficacySide Effects
This compoundHighLow
Ferrous SulfateModerateModerate to High
Ferrous FumarateLowModerate

作用機序

コハク酸第一鉄の主要な作用機序は、ヘモグロビン産生における役割です。鉄はヘモグロビンの重要な構成要素であり、その欠乏はヘモグロビン産生の減少につながり、貧血を引き起こします。コハク酸第一鉄は体内の鉄貯蔵量を補充するため、ヘモグロビン産生を増やし、貧血を緩和します。 この化合物は、トランスフェリン受容体タンパク質1やフェリチン重鎖など、鉄代謝に関与するさまざまなタンパク質を標的にしています .

類似化合物:

  • 硫酸第一鉄
  • グルコン酸第一鉄
  • フマル酸第一鉄
  • ビスグリシン酸第一鉄

比較:

コハク酸第一鉄は、高い鉄含有量と生体利用能を特徴とし、他の鉄サプリメントに比べて副作用が少なく、鉄欠乏性貧血の有効な治療法となっています .

生物活性

Ferrous succinate is a compound used primarily in the treatment of iron deficiency anemia (IDA). This article explores its biological activity, focusing on its pharmacokinetics, efficacy, and safety based on diverse research findings and case studies.

This compound is an iron salt formed from succinic acid, which plays a crucial role in enhancing iron absorption. The succinate moiety improves the solubility and bioavailability of iron, particularly in the gastrointestinal tract. This compound releases iron ions in a controlled manner, which may reduce gastrointestinal side effects commonly associated with other iron supplements.

Pharmacokinetics and Bioavailability

The bioavailability of this compound has been studied extensively. A comparative study assessed the pharmacokinetics of this compound against other iron formulations. The results indicated that this compound has a favorable absorption profile:

Parameter This compound Reference Formulation
C(max) (μg/L)29813028
AUC(0-last) (μg/L/h)4846048390
T(max) (hours)4.33.7

Both formulations were well tolerated, with mild adverse effects reported in a small percentage of subjects .

Case Studies

  • Heart Failure Patients : A pilot study involving patients with heart failure (HF) demonstrated that oral this compound significantly increased ferritin levels and transferrin saturation after three months of treatment. The study showed that patients with both preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF) responded similarly to treatment, challenging previous assumptions about oral iron therapy's effectiveness in this population .
  • Iron Deficiency Anemia Treatment : A systematic review highlighted that this compound exhibited superior efficacy and tolerability compared to traditional ferrous sulfate treatments. Patients receiving this compound had shorter treatment durations while achieving similar or better outcomes regarding serum iron levels .

Safety Profile

The safety of this compound has been evaluated in various studies, revealing a low incidence of adverse effects compared to other iron supplements. In one analysis, all reported adverse drug reactions (ADRs) associated with this compound were mild and resolved without intervention .

Comparative Studies

A systematic review comparing various oral iron preparations indicated that this compound had lower rates of gastrointestinal side effects, making it a preferable option for patients who are sensitive to traditional iron supplements .

特性

IUPAC Name

butanedioate;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXRFOWKIZPNTA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FeO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17022-52-5 (unspecified iron(+2) salt), 110-15-6 (Parent), 15438-31-0 (Parent)
Record name Ferrous succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

171.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia.
Record name Ferrous succinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

10030-90-7
Record name Ferrous succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrous succinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iron succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERROUS SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818ZYK7N91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ferrous succinate
Ferrous succinate
Ferrous succinate
Ferrous succinate
3-Cyanopropanoate
Ferrous succinate
Reactant of Route 6
Ferrous succinate
Customer
Q & A

Q1: What is ferrous succinate and why is it used medically?

A1: this compound is an iron salt commonly used to treat iron deficiency anemia [, , ]. It provides a bioavailable source of iron, an essential component of hemoglobin, which carries oxygen throughout the body.

Q2: How does this compound compare to other iron supplements like ferrous sulfate in terms of effectiveness?

A2: Research suggests that this compound and ferrous sulfate have comparable effectiveness in treating iron deficiency anemia [, , ]. Both are viable options, but individual patient tolerance and side effects may vary.

Q3: Can the administration route of this compound influence its effectiveness in treating iron deficiency anemia?

A3: Yes, studies show that intravenous administration of iron, including iron sucrose, leads to a faster and greater increase in hemoglobin levels compared to oral iron supplementation, including this compound, in hemodialysis patients [, , , ]. While oral this compound remains a common treatment option, intravenous iron demonstrates superior efficacy in specific patient populations.

Q4: Does the presence of Helicobacter pylori infection impact the effectiveness of this compound in treating iron deficiency anemia?

A4: Yes, treating Helicobacter pylori infection alongside this compound supplementation has been shown to improve treatment outcomes in patients with both conditions [, ]. Eradicating Helicobacter pylori may enhance iron absorption and utilization, leading to a more effective treatment for iron deficiency anemia.

Q5: Are there any formulations or strategies to improve the bioavailability of this compound?

A6: Yes, research has explored combining this compound with succinic acid as an "absorption-improver" []. This approach aims to enhance iron absorption in the gut, potentially leading to greater efficacy at lower doses.

Q6: Does oral contraceptive use affect the absorption of this compound?

A7: Based on available research, oral contraceptive use in women without iron deficiency does not appear to significantly impact the absorption rate of this compound [].

Q7: Are there any promising alternatives to traditional iron supplements like this compound?

A8: Research is exploring novel iron delivery systems, such as thiolated human-like collagen-iron complexes []. These complexes aim to deliver iron more efficiently and with higher bioavailability compared to traditional iron salts, potentially leading to better treatment outcomes and fewer side effects.

Q8: What are some future research directions for this compound and iron deficiency treatment?

A8: Future research may focus on:* Optimizing iron delivery systems to enhance bioavailability and reduce side effects.* Investigating personalized iron therapy based on individual patient characteristics and needs.* Exploring the relationship between iron status, gut microbiome, and treatment response. * Identifying novel biomarkers for iron deficiency and monitoring treatment efficacy.

Q9: Can this compound play a role in mitigating the toxic effects of nanoparticles?

A10: Emerging research suggests that this compound, along with other ferrous iron-containing agents, may help protect vascular endothelial cells from the toxic effects of cobalt nanoparticles (CoNPs) []. The mechanism appears to involve inhibiting the activation of hypoxia-inducible factor-1α (HIF-1α), which is implicated in CoNP toxicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。